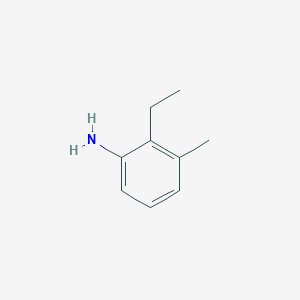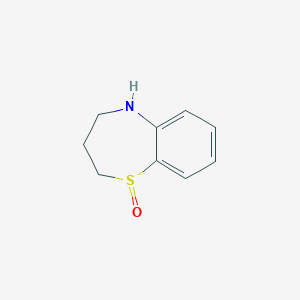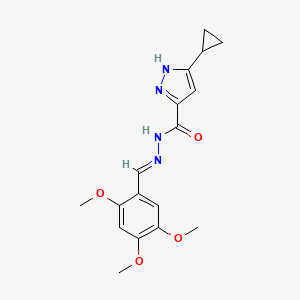
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research applications. It has a broad range of applications in biochemistry, cell biology, and medical research.
作用机制
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide involves the transfer of energy from the excited state of the dye to an acceptor molecule, resulting in fluorescence emission. The fluorescence emission can be detected and measured using various instruments such as microscopes and spectrophotometers.
Biochemical and Physiological Effects:
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide has minimal biochemical and physiological effects on cells and tissues, making it an ideal fluorescent probe for in vitro and in vivo studies. It is non-toxic and does not interfere with cellular processes or alter cellular function. N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is its high sensitivity and stability, which allows for accurate and reliable measurements. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide has some limitations, including its limited excitation and emission wavelengths, which may limit its application in certain experiments. It is also relatively expensive compared to other fluorescent dyes.
未来方向
There are several future directions for the use of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide in scientific research. One potential direction is the development of new derivatives of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide with improved properties such as increased sensitivity and broader excitation and emission wavelengths. Another direction is the application of N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide in new areas of research such as drug discovery and development, where it can be used to study the interaction between drugs and their targets. Overall, N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide has great potential for advancing scientific research in a wide range of fields.
合成方法
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide can be synthesized by reacting 4-(dimethylamino)aniline with 3-ethoxypropionyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride to form N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide. The synthesis process is relatively simple and can be completed in a few steps.
科学研究应用
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide is widely used in scientific research applications due to its high sensitivity and stability. It is commonly used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide can also be used to label cells and tissues for imaging studies.
属性
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-21-11-5-10-16-14(19)15(20)17-12-6-8-13(9-7-12)18(2)3/h6-9H,4-5,10-11H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJHBGRCPDRUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenyl)-N2-(3-ethoxypropyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2924990.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

